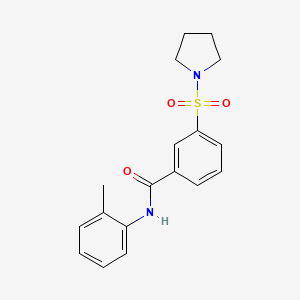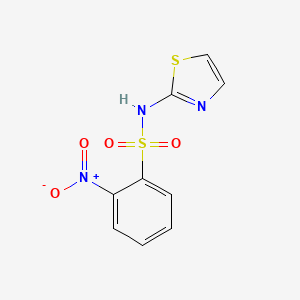
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate, also known as MEBCI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 337.38 g/mol. In
Mécanisme D'action
The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is not yet fully understood. However, it has been proposed that methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is easily synthesized using simple chemical reactions and is relatively inexpensive compared to other compounds with similar properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also have low toxicity towards cancer cells, which may limit its effectiveness as an anticancer agent.
Orientations Futures
There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. One potential direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate may also be studied for its potential as a drug delivery system due to its unique chemical structure. In addition, further studies may be conducted to optimize the synthesis method and improve the bioavailability of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate. Overall, methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown promising results in scientific research and has the potential to be a valuable tool for various applications.
Méthodes De Synthèse
The synthesis of methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate involves the reaction between 1H-indole-3-carboxylic acid and 4-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. methyl 1-(4-ethoxybenzoyl)-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Propriétés
IUPAC Name |
methyl 1-(4-ethoxybenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-14-10-8-13(9-11-14)18(21)20-12-16(19(22)23-2)15-6-4-5-7-17(15)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMLOPGRLIZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-benzoyl)-1H-indole-3-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)




![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)


